N1-Methylbenzene-1,3-diamine
Overview
Description
N1-Methylbenzene-1,3-diamine: is an organic compound with the molecular formula C7H10N2. It is also known as meta-xylidine. This compound is a diamine, meaning it contains two amine groups attached to a benzene ring. It is commonly used in the manufacture of polyamides and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing N1-Methylbenzene-1,3-diamine involves the reduction of nitro compounds.
Amination of Halogenated Compounds: Another method involves the amination of halogenated benzene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction of nitro compounds or amination of halogenated compounds using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Methylbenzene-1,3-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form various amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Chlorine gas, bromine.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Chlorinated and brominated derivatives.
Scientific Research Applications
Chemistry: N1-Methylbenzene-1,3-diamine is used as a building block in organic synthesis, particularly in the production of polyamides and other polymers .
Biology: In biological research, it is used as a reagent for the synthesis of various bioactive compounds and as a probe in studying enzyme mechanisms .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors .
Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals. It is also used as a solvent and an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism by which N1-Methylbenzene-1,3-diamine exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The compound can also interact with receptors and other proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
N1-Methylbenzene-1,2-diamine: Similar structure but with amine groups at the 1 and 2 positions.
N1-Methylbenzene-1,4-diamine: Similar structure but with amine groups at the 1 and 4 positions.
N1-Ethylbenzene-1,3-diamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N1-Methylbenzene-1,3-diamine is unique due to its specific positioning of the amine groups, which imparts distinct chemical and physical properties. This positioning makes it particularly useful in the synthesis of certain polymers and bioactive compounds .
Properties
IUPAC Name |
3-N-methylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408882 | |
Record name | N1-Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50617-73-7 | |
Record name | N1-Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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